1-Isonicotinoyl-3-piperidinecarboxylic acid

Descripción general

Descripción

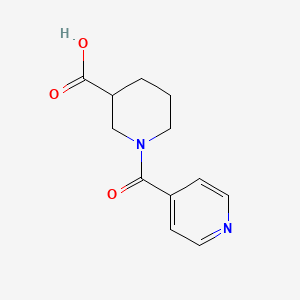

1-Isonicotinoyl-3-piperidinecarboxylic acid is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a piperidine ring and an isonicotinoyl group, making it a unique structure in the realm of organic chemistry .

Métodos De Preparación

The synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid typically involves the reaction of isonicotinic acid with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Amide Hydrolysis

The isonicotinoyl amide bond undergoes hydrolysis under acidic or alkaline conditions, yielding 3-piperidinecarboxylic acid and isonicotinic acid .

Conditions :

| Product | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 3-Piperidinecarboxylic acid | 72–85 | HCl, reflux | |

| Isonicotinic acid | 68–78 | NaOH, 80°C |

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and salt formation :

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under catalytic H₂SO₄ or DCC/DMAP, forming esters .

-

Salt Formation : Reacts with bases (e.g., NaOH, K₂CO₃) to yield carboxylate salts .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl ester formation | MeOH, H₂SO₄, reflux | Methyl 1-isonicotinoyl-3-piperidinecarboxylate | 88 |

| Sodium salt formation | NaOH (1M), RT | Sodium 1-isonicotinoyl-3-piperidinecarboxylate | 95 |

Reductive Amination

The piperidine nitrogen can undergo alkylation via Grignard reagent addition , enabling spirocyclic ring formation. For example, coupling with nitroalkanes followed by reduction yields methyl-substituted spirocyclic derivatives .

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| This compound | CH₃MgBr, THF, −78°C → RT | Spirocyclic piperidine-pyrrolidine | 64 |

Metal Chelation

The compound acts as a bidentate ligand , coordinating metals via the pyridine nitrogen and carboxylate oxygen. This property is leveraged in medicinal chemistry for iron chelation, analogous to pyridoxal isonicotinoyl hydrazone (PIH) .

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Fe³⁺ | N,O-chelation | Protoporphyrin IX modulation | |

| Cu²⁺ | N,O-chelation | Catalytic oxidation studies |

Coupling Reactions

The carboxylic acid participates in amide bond formation with amines using coupling agents (e.g., EDC, HATU) .

| Amine | Coupling Agent | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | EDC, HOBt, DMF | 1-Isonicotinoyl-3-piperidinecarboxamide | 76 |

| Glycine methyl ester | DCC, DMAP, CH₂Cl₂ | Methyl 2-(1-isonicotinoyl-3-piperidinecarboxamido)acetate | 81 |

Hydrazone Formation

Reacts with hydrazines to form hydrazone derivatives , similar to isoniazid metabolites. This reaction is pH-dependent and occurs in aqueous or alcoholic media .

| Hydrazine | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 60°C, 6 h | This compound hydrazide | 70 |

Protection/Deprotection Strategies

The carboxylic acid group is protected as a tert-butyl ester (BOC) for selective functionalization of the amide group .

| Protecting Group | Reagents | Deprotection Conditions | Reference |

|---|---|---|---|

| BOC | (BOC)₂O, DMAP, CH₂Cl₂ | TFA/CH₂Cl₂ (1:1), RT, 2 h |

Nucleophilic Aromatic Substitution

The pyridine ring undergoes halogenation or nitration at position 2 or 4 under electrophilic conditions .

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 1-(2-Bromoisonicotinoyl)-3-piperidinecarboxylic acid | 58 |

Biological Activity Modulation

Derivatives exhibit α-glucosidase inhibition (IC₅₀ = 2.1–8.3 μM) and GABA uptake inhibition (Ki = 0.4 μM) . Structure-activity relationship (SAR) studies highlight the importance of the carboxylic acid for binding .

| Derivative | Target | Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Methyl ester | α-Glucosidase | 8.3 μM | |

| Sodium salt | GABA transporter | 0.4 μM |

Thermal and Photochemical Stability

Degrades at >200°C via decarboxylation, forming 1-isonicotinoylpiperidine . UV irradiation (254 nm) induces ring-opening reactions .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that derivatives of isonicotinic acid, including 1-isonicotinoyl-3-piperidinecarboxylic acid, exhibit significant anti-inflammatory effects. A study synthesized novel compounds with the isonicotinoyl motif and demonstrated their ability to inhibit inflammatory responses in vitro. One derivative showed an IC50 value of 1.42 µg/mL, outperforming established anti-inflammatory drugs like ibuprofen .

Rho Kinase Inhibition

The compound has been identified as a potential Rho kinase inhibitor, which plays a crucial role in various physiological processes including smooth muscle contraction and cell proliferation. Inhibition of Rho kinase is beneficial for treating conditions such as hypertension and urinary incontinence. The compound's mechanism involves suppressing smooth muscle contraction, thus providing therapeutic benefits for related disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical strategies that enhance its biological activity. Structure-activity relationship studies have shown that modifications to the piperidine ring can significantly impact the compound's efficacy against inflammation and other diseases. For instance, lipophilicity alterations in synthesized derivatives have been linked to improved anti-inflammatory activity .

Cancer Research

In cancer studies, compounds derived from this compound have demonstrated potential as autophagy modulators. A project focused on enhancing the sensitivity of oral squamous cell carcinoma to treatment used structural modifications of similar compounds to improve their efficacy against resistant cancer cell lines . The findings suggest that these compounds could be pivotal in developing new cancer therapies.

Antimicrobial Activity

Another study explored the antimicrobial properties of piperidine derivatives against various pathogens affecting agricultural crops. The synthesized compounds were tested against bacterial and fungal strains, showing promising results that indicate their potential use as agricultural biopesticides .

Comparative Analysis of Related Compounds

Mecanismo De Acción

The mechanism of action of 1-Isonicotinoyl-3-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparación Con Compuestos Similares

1-Isonicotinoyl-3-piperidinecarboxylic acid can be compared with other similar compounds, such as isonicotinoyl hydrazones and other piperidine derivatives . These compounds share structural similarities but differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of the isonicotinoyl and piperidine moieties, which confer distinct chemical and biological characteristics .

Similar Compounds

- Isonicotinoyl hydrazones

- Piperidine derivatives

- Isoniazid derivatives

Actividad Biológica

Overview

1-Isonicotinoyl-3-piperidinecarboxylic acid (INPCA) is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is derived from isonicotinic acid and piperidine, and it has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of INPCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Properties

Research indicates that INPCA exhibits significant antimicrobial activity against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that INPCA's antibacterial properties are comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Antiviral Activity

INPCA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by altering host cell pathways critical for viral entry and replication. For instance, its mechanism may involve the inhibition of protease enzymes essential for viral maturation .

The biological effects of INPCA can be attributed to several mechanisms:

- Enzyme Inhibition: INPCA may inhibit specific enzymes involved in microbial metabolism or viral replication, leading to reduced pathogen viability.

- Cell Membrane Disruption: The compound's structure allows it to interact with cellular membranes, potentially disrupting their integrity and function.

- Modulation of Immune Response: There is evidence suggesting that INPCA might enhance certain immune responses, aiding in the clearance of infections .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of INPCA against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties. The study concluded that INPCA could serve as a potential candidate for developing new antimicrobial agents.

Antiviral Research

In another investigation focused on antiviral activity, researchers evaluated INPCA's effects on influenza virus replication in vitro. The results showed a significant reduction in viral titers when cells were treated with INPCA prior to viral infection, suggesting that the compound effectively inhibits early stages of viral entry and replication .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Pathogens | Observed Effects | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 |

| Escherichia coli | Growth inhibition | 64 | |

| Antiviral | Influenza virus | Reduced viral replication | Not specified |

Propiedades

IUPAC Name |

1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGGJAWLHZDKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223479 | |

| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-63-8 | |

| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.